molecular formula C20H21N3O3 B5462517 8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine

Cat. No.: B5462517
M. Wt: 351.4 g/mol
InChI Key: RCFSFFQCIYWISU-UHFFFAOYSA-N
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Description

The compound “8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a phenoxymethyl group and a 3-methyl group . The molecule also contains an imidazo[1,5-a][1,4]diazepine group, which is a bicyclic structure containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the introduction of the substituents, and the formation of the imidazo[1,5-a][1,4]diazepine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the imidazo[1,5-a][1,4]diazepine ring would contribute to the rigidity of the molecule, while the substituents could influence its overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties. For this specific compound, one could expect it to have properties typical for organic compounds with similar structures .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the overall structure of the compound. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety and hazard information for this compound .

Future Directions

The future research directions for this compound would likely depend on its potential applications. This could include further studies to fully elucidate its physical and chemical properties, investigations into its biological activity, or research into potential uses in fields like medicine or materials science .

Properties

IUPAC Name

[3-methyl-5-(phenoxymethyl)furan-2-yl]-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-15-10-18(13-25-17-6-3-2-4-7-17)26-19(15)20(24)22-8-5-9-23-14-21-11-16(23)12-22/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFSFFQCIYWISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)N3CCCN4C=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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